3'-N-Demethyl-3'-N-formylazithromycin

Catalog No.
S875735
CAS No.
612069-28-0
M.F
C38H70N2O13
M. Wt
762.99
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-N-Demethyl-3'-N-formylazithromycin

CAS Number

612069-28-0

Product Name

3'-N-Demethyl-3'-N-formylazithromycin

IUPAC Name

N-[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide

Molecular Formula

C38H70N2O13

Molecular Weight

762.99

InChI

InChI=1S/C38H70N2O13/c1-14-27-38(10,47)31(43)24(6)39(11)18-20(2)16-36(8,46)33(53-35-29(42)26(40(12)19-41)15-21(3)49-35)22(4)30(23(5)34(45)51-27)52-28-17-37(9,48-13)32(44)25(7)50-28/h19-33,35,42-44,46-47H,14-18H2,1-13H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1

SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C=O)O)(C)O)C)C)C)O)(C)O

Synonyms

3′-N-Demethyl-3′-N-formylazithromycin; (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(formylmethylamino)-β-D-xylo-hexopyran

3'-N-Demethyl-3'-N-formylazithromycin is a derivative of azithromycin, which is a macrolide antibiotic. This compound is characterized by its molecular formula C38H70N2O13C_{38}H_{70}N_{2}O_{13} and a molecular weight of approximately 763 g/mol. It is often referred to as "Azithromycin Related Compound F" and is primarily utilized in pharmaceutical research and development as a reference standard for quality control in azithromycin formulations .

What is 3'-N-Demethyl-3'-N-formylazithromycin?

3'-N-Demethyl-3'-N-formylazithromycin is a derivative of azithromycin, a widely used antibiotic. It is a minor component that can arise during the manufacturing process or storage of azithromycin [].

Scientific Research Applications

Research on 3'-N-Demethyl-3'-N-formylazithromycin primarily focuses on its properties as a metabolite of azithromycin. Here are some examples:

  • Stability Testing

    Researchers may study how 3'-N-Demethyl-3'-N-formylazithromycin forms and how it is affected by different storage conditions. This information helps ensure that azithromycin medications remain effective throughout their shelf life.

The chemical reactivity of 3'-N-Demethyl-3'-N-formylazithromycin largely mirrors that of azithromycin due to its structural similarities. The compound can undergo various reactions typical of macrolides, including:

  • Hydrolysis: Under acidic or basic conditions, the lactone ring can hydrolyze, leading to the formation of open-chain products.
  • Reduction: The formyl group may be reduced to an alcohol, altering the compound's pharmacological properties.
  • Acylation: The amine groups can participate in acylation reactions, potentially modifying the compound for enhanced biological activity.

These reactions are crucial for understanding the compound's behavior in biological systems and its potential modifications for therapeutic use.

3'-N-Demethyl-3'-N-formylazithromycin exhibits biological activities similar to those of azithromycin, primarily acting as an antibiotic against a range of bacterial infections. Its mechanism involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, effectively blocking peptide elongation. Studies have shown that this compound retains significant antibacterial efficacy against various pathogens, including Gram-positive and some Gram-negative bacteria .

The synthesis of 3'-N-Demethyl-3'-N-formylazithromycin can be achieved through several methods:

  • Demethylation: Starting from azithromycin, selective demethylation at the nitrogen position can be performed using reagents such as lithium aluminum hydride or boron tribromide.
  • Formylation: The introduction of the formyl group can be accomplished via formylation reactions using formic acid or other formylating agents in the presence of suitable catalysts.
  • Purification: Following synthesis, purification techniques such as chromatography are employed to isolate the desired compound from byproducts.

These synthesis methods allow for the production of high-purity reference standards necessary for analytical applications .

3'-N-Demethyl-3'-N-formylazithromycin serves several key applications:

  • Pharmaceutical Standards: It acts as a reference standard in quality control laboratories to ensure the purity and potency of azithromycin products.
  • Research: Used in pharmacological studies to investigate modifications that could enhance antibiotic efficacy or reduce resistance.
  • Analytical Chemistry: Employed in chromatographic methods for the detection and quantification of azithromycin and its metabolites in biological samples .

Interaction studies involving 3'-N-Demethyl-3'-N-formylazithromycin primarily focus on its pharmacokinetics and potential drug-drug interactions. Research indicates that this compound may interact with various cytochrome P450 enzymes, influencing the metabolism of co-administered drugs. Additionally, it has been observed to exhibit synergistic effects when combined with other antibiotics against resistant bacterial strains, highlighting its potential role in combination therapy .

Several compounds share structural similarities with 3'-N-Demethyl-3'-N-formylazithromycin. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
AzithromycinBase structure with a lactone ringBroad-spectrum antibiotic activity
ErythromycinAnother macrolide with a different sugar moietyEffective against Gram-positive bacteria
ClarithromycinModified macrolide with additional methyl groupsEnhanced stability and activity against H. pylori
RoxithromycinSemi-synthetic derivative of erythromycinImproved oral bioavailability

While all these compounds are macrolides with antibacterial properties, 3'-N-Demethyl-3'-N-formylazithromycin is unique due to its specific modifications that affect its pharmacological profile and application as a reference standard in drug formulation .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

3.5

Wikipedia

3'-N-demethyl-3'-N-formylazithromycin

Dates

Modify: 2023-08-15

Explore Compound Types